molecular formula C11H13Br B6201671 4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene CAS No. 2694745-40-7

4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene

Cat. No.: B6201671
CAS No.: 2694745-40-7
M. Wt: 225.1
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Description

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a bromomethyl group at the 4-position and a methyl group at the 7-position of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene typically involves the bromination of 7-methyl-2,3-dihydro-1H-indene. One common method is as follows:

    Starting Material: 7-methyl-2,3-dihydro-1H-indene.

    Bromination: The starting material is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at a temperature range of 50-70°C.

    Isolation: The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: The compound can be used to study the effects of brominated indenes on biological systems, including their potential as anticancer or antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-7-methyl-2,3-dihydro-1H-indene depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and DNA. This can lead to the formation of covalent bonds, altering the function of the target molecule. The methyl group at the 7-position can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of the indene ring.

    4-(Bromomethyl)-3-methoxybenzoate: Contains a methoxy group and a benzoate ester instead of the indene ring.

    7-Bromo-4-(bromomethyl)-2-methylindole: Contains an indole ring instead of the indene ring.

Uniqueness

4-(Bromomethyl)-7-methyl-2,3-dihydro-1H-indene is unique due to its specific indene structure, which imparts distinct chemical and physical properties

Properties

CAS No.

2694745-40-7

Molecular Formula

C11H13Br

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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